

Acetylcedrene: Application Notes for Use as a Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acetylcedrene**

Cat. No.: **B1664338**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Acetylcedrene** for its use as a fragrance ingredient in cosmetic products. This document outlines its chemical properties, safety profile based on extensive toxicological data, and regulatory status. Detailed experimental protocols for key safety assessment studies are also provided to support further research and product development.

Introduction

Acetylcedrene is a synthetic fragrance ingredient prized for its characteristic woody and amber scent. It is widely used in a variety of cosmetic and personal care products, including perfumes, lotions, creams, and deodorants, to impart a pleasant aroma.^{[1][2]} Chemically, it is an alkyl cyclic ketone. Understanding the safety and toxicological profile of **Acetylcedrene** is critical for its responsible use in consumer products.

Physicochemical Properties

Property	Value	Reference
INCI Name	Acetylcedrene	[3]
CAS Number	32388-55-9	[4]
Molecular Formula	C17H26O	[5]
Molecular Weight	246.39 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Strong, woody, amber	[1]

Safety and Toxicology

A comprehensive safety assessment of **Acetylcedrene** has been conducted by the Research Institute for Fragrance Materials (RIFM), concluding that it is safe for use in cosmetic products under the current conditions of use.[4] The key toxicological endpoints are summarized below.

Genotoxicity

Acetylcedrene has been found to be non-genotoxic. A bacterial reverse mutation assay (Ames test) conducted in compliance with OECD Guideline 471 showed no mutagenic activity.[4][6]

Repeated Dose Toxicity

The No-Observed-Adverse-Effect-Level (NOAEL) for repeated dose toxicity has been established. In a 90-day subchronic dermal toxicity study in rats (OECD TG 411), the NOAEL was determined to be 150 mg/kg/day.[4] Taking into account a dermal penetration of 13.52%, the revised NOAEL is 20.28 mg/kg/day.[4]

Skin Sensitization

Acetylcedrene is considered a weak skin sensitizer.[4] The No Expected Sensitization Induction Level (NESIL) has been determined to be 35000 µg/cm².[4] This value is used in Quantitative Risk Assessment (QRA) to establish safe use levels in different product types.

Phototoxicity

Based on evaluations of its UV/Vis absorption spectra and phototoxicity data, **Acetylcedrene** is not considered to be photoirritating or photoallergenic.[\[4\]](#)

Summary of Toxicological Data

Endpoint	Result	NOAEL/NESIL	Reference
Genotoxicity	Not genotoxic	-	[4]
Repeated Dose Toxicity (Dermal, 90-day)	No adverse effects observed	20.28 mg/kg/day (revised)	[4]
Skin Sensitization	Weak sensitizer	35000 µg/cm ² (NESIL)	[4]
Phototoxicity/Photoallergenicity	Not phototoxic/photoallergenic	-	[4]

Regulatory Status and Exposure Limits

In the European Union, the presence of **Acetylcedrene** in a cosmetic product must be indicated in the list of ingredients when its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products.[\[3\]](#)[\[7\]](#) The International Fragrance Association (IFRA) sets standards for the use of fragrance ingredients, and the maximum acceptable concentrations of **Acetylcedrene** in various consumer product categories are determined based on the comprehensive safety assessment.[\[4\]](#)

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is performed to assess the mutagenic potential of a substance.

Principle: The test uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are caused by base substitutions or frameshifts. The assay detects mutations that revert the existing mutations in the tester strains, restoring their ability to synthesize an essential amino acid.[8]

Methodology:

- **Strains:** A minimum of five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102.[9]
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[10]
- **Procedure (Plate Incorporation Method):**
 - The test substance, bacterial culture, and S9 mix (or buffer) are mixed with an overlay agar.
 - This mixture is poured over the surface of a minimal glucose agar plate.
 - Plates are incubated at 37°C for 48-72 hours.[8]
- **Data Analysis:** The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[11]

Subchronic Dermal Toxicity (90-Day Study) - OECD 411

This study provides information on the possible health hazards likely to arise from repeated dermal exposure over a prolonged period.

Principle: The test substance is applied daily to the skin of experimental animals in graduated doses for a period of 90 days. Signs of toxicity are observed and recorded throughout the study.[2]

Methodology:

- Test Animals: Typically, rats are used. At least 10 males and 10 females per dose group are recommended.[2]
- Dose Levels: At least three dose levels are used, plus a control group. The highest dose should induce toxic effects but not fatalities.[2]
- Procedure:
 - The fur on the dorsal area of the trunk of the animals is clipped.
 - The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.
 - The application site is typically covered with a porous gauze dressing and non-irritating tape for a period of at least 6 hours daily.[12]
- Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
- Pathology: At the conclusion of the study, all animals are subjected to a full gross necropsy, and tissues are examined histopathologically.[13]

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

Principle: The assay is based on the principle that sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of chemical application. This proliferation is proportional to the dose applied and provides a measure of sensitization.[14]

Methodology:

- Test Animals: Mice are used. A minimum of four animals per dose group is required.[15]
- Procedure:

- The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[16]
- On day 5, a radiolabeled substance (e.g., ^3H -methyl thymidine) is injected intravenously to measure cell proliferation.
- On day 6, the animals are euthanized, and the draining auricular lymph nodes are excised.
- Data Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured. The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the test group to the proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.[15]

In Vitro Phototoxicity Test: 3T3 NRU Phototoxicity Test - OECD 432

This in vitro test is used to identify the phototoxic potential of a substance.

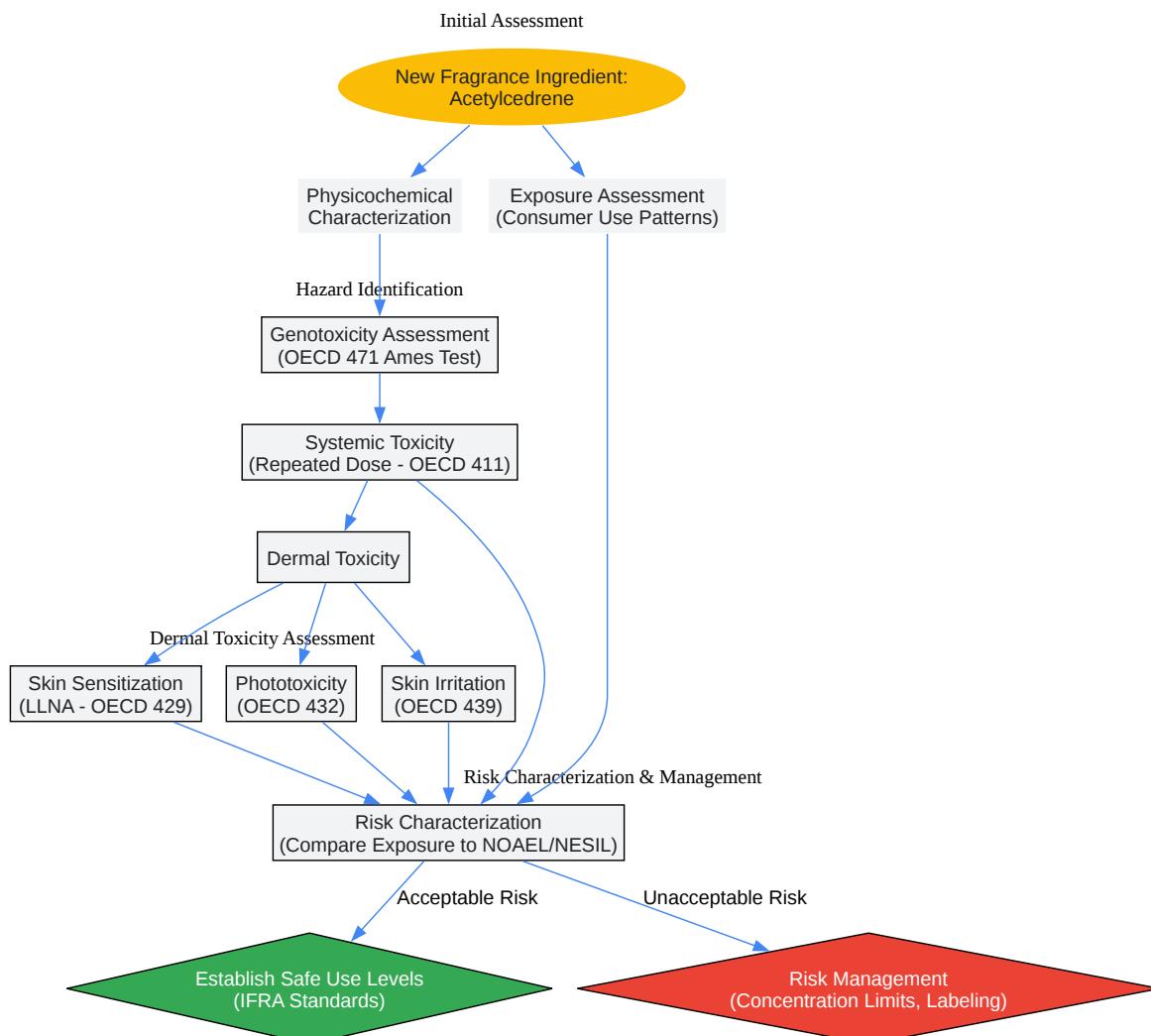
Principle: The test evaluates the relative reduction in the viability of 3T3 cells when exposed to the chemical in the presence versus the absence of non-cytotoxic doses of UV/visible light. A substance that is cytotoxic only in the presence of light is identified as a phototoxin.[5]

Methodology:

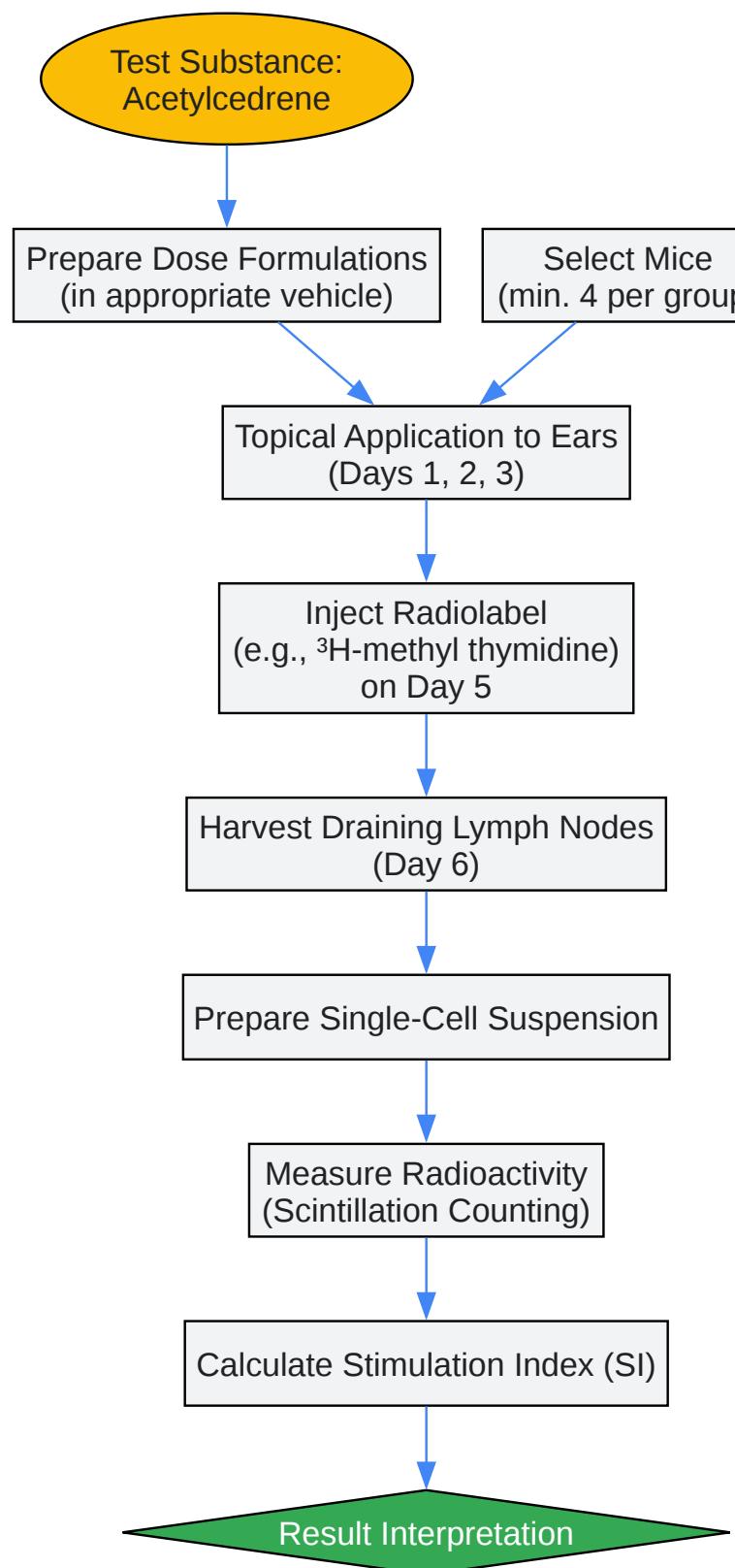
- **Cell Line:** Balb/c 3T3 fibroblasts are used.
- **Procedure:**
 - Cells are incubated with various concentrations of the test substance for a short period.
 - One set of plates is then irradiated with a non-cytotoxic dose of UVA/visible light, while a duplicate set is kept in the dark.
 - After irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours.

- Viability Assessment: Cell viability is determined by the uptake of the vital dye Neutral Red (NRU).
- Data Analysis: The concentration-response curves for the irradiated and non-irradiated cultures are compared. A Photo-Irritation-Factor (PIF) is calculated. A $PIF \geq 5$ indicates a phototoxic potential.[17]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test - OECD 439


This in vitro method is used to assess the skin irritation potential of a substance.

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin. The test substance is applied topically to the RhE tissue.[18]


Methodology:

- Test System: A commercially available, validated RhE model is used.
- Procedure:
 - The test substance is applied directly to the surface of the RhE tissue.
 - After a defined exposure period, the substance is removed by washing.
 - The tissues are then incubated for a post-exposure period.[19]
- Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then extracted and quantified.[20]
- Data Analysis: The viability of the treated tissues is compared to that of negative controls. A reduction in tissue viability below a defined threshold (typically $\leq 50\%$) indicates that the substance is an irritant.[21]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the safety assessment of **Acetylcedrene**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Human Repeated Insult Patch Test - CD Formulation [formulationbio.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. us.typology.com [us.typology.com]
- 8. oecd.org [oecd.org]
- 9. nib.si [nib.si]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dep.nj.gov [dep.nj.gov]
- 12. Oecd acute,subacute, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 13. assets-global.website-files.com [assets-global.website-files.com]
- 14. oecd.org [oecd.org]
- 15. oneresearch.neu.edu [oneresearch.neu.edu]
- 16. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 17. scantox.com [scantox.com]
- 18. oecd.org [oecd.org]
- 19. x-cellr8.com [x-cellr8.com]
- 20. senzagen.com [senzagen.com]
- 21. iivs.org [iivs.org]

- To cite this document: BenchChem. [Acetylcedrene: Application Notes for Use as a Fragrance Ingredient in Cosmetics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664338#use-of-acetylcedrene-as-a-fragrance-ingredient-in-cosmetics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com